2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester
Description
The compound 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester (CAS: 374795-36-5) is a spirocyclic structure featuring a 4.5-membered ring system. Its molecular formula is C₁₃H₂₃NO₃ (molar mass: 241.33 g/mol), with a tert-butyl ester group and a ketone functionality at position 1. The spiro architecture combines a 4-membered oxa (oxygen-containing) ring and a 5-membered aza (nitrogen-containing) ring, creating unique steric and electronic properties. Key physicochemical properties include a predicted boiling point of 333.5±25.0 °C, density of 1.08±0.1 g/cm³, and a strongly acidic pKa of -0.75, likely due to electron-withdrawing effects of the spiro system .
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl 3,3-dimethyl-1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-8-6-7-15(10-16)9-14(4,5)19-11(15)17/h6-10H2,1-5H3 |
InChI Key |
PAEHWXHGUKAWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester
Detailed Synthetic Routes
Diastereoselective Gold and Palladium Relay Catalytic Tandem Cyclization
One efficient laboratory-scale synthetic approach employs a relay catalytic tandem cyclization involving gold and palladium catalysts. This method starts with enynamides and vinyl benzoxazinanones, which undergo:
- Formation of a furan-derived azadiene intermediate
- Subsequent [2 + 4] cycloaddition with a palladium-π-allyl dipole
This sequence constructs the spirocyclic framework with high diastereoselectivity, setting the stage for further functionalization to the target ester compound.
Copper-Catalyzed Difluoroalkylation and Tandem Radical Addition
For industrial scale production, copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been reported. This process involves:
- Radical addition to the acrylamide double bond
- Dearomatizing cyclization to form the spirocyclic core
This method offers a practical route for large-scale synthesis due to its operational simplicity and efficiency.
Palladium-Catalyzed Cross-Coupling and Intramolecular Cyclization
Other synthetic routes utilize palladium-catalyzed cross-coupling reactions with substituted aryl halides to form spirocyclic intermediates. Intramolecular cyclization strategies, such as ipso-cyclization of nitroisoxazole derivatives, are also employed to build the spiro core.
Esterification of Carboxylic Acid Intermediates
The tert-butyl ester group is typically introduced by esterification of the corresponding carboxylic acid intermediate using reagents like tert-butanol or tert-butyl chloroformate under controlled conditions. The esterification step is often performed after the spirocyclic core is constructed to avoid side reactions.
Representative Preparation Sequence from Patent Literature
A patent (CN102480971A) describes a multi-step synthesis involving:
- Preparation of intermediates such as 2-(4-bromophenyl)-2-oxoethyl carbamic acid 1,1-dimethyl ethyl ester
- Use of Pd(dppf)Cl catalyst in DME/water mixture at 80°C for 16 hours to facilitate coupling and cyclization
- Purification by silica gel chromatography to isolate the spirocyclic ester product with yields ranging from 54% to 91% depending on the step
This sequence highlights the importance of palladium catalysis and chromatographic purification in obtaining high-purity products.
Data Tables Summarizing Preparation Parameters
| Step | Reaction Type | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Gold/Pd relay tandem cyclization | Enynamides, vinyl benzoxazinanones | Au, Pd catalysts, [2+4] cycloaddition | Not specified | High diastereoselectivity |
| 2 | Copper-catalyzed difluoroalkylation | N-benzylacrylamides, ethyl bromodifluoroacetate | Cu catalyst, radical conditions | Not specified | Suitable for industrial scale |
| 3 | Pd-catalyzed cross-coupling | Substituted aryl halides | Pd(OAc)2, PPh3, DME/H2O, 80°C | 54-91 | Multi-step with chromatographic purification |
| 4 | Esterification | Carboxylic acid intermediate | tert-Butanol or tert-butyl chloroformate, acid/base catalysis | Not specified | Performed post-cyclization to introduce ester |
Analysis and Discussion
- The relay catalytic tandem cyclization method is advantageous for its stereocontrol, enabling the synthesis of chiral spirocyclic esters.
- The copper-catalyzed radical approach offers scalability and operational simplicity, important for manufacturing.
- Palladium-catalyzed cross-coupling remains a cornerstone in constructing complex spirocyclic frameworks, often combined with intramolecular cyclizations to achieve the desired ring system.
- The introduction of the tert-butyl ester group is typically a late-stage modification to ensure stability and avoid interference during ring formation.
- Purification techniques such as silica gel chromatography are essential for isolating the pure ester compound, as evidenced by reported yields in the 50-90% range.
- The synthetic routes are supported by spectral data (e.g., ^1H NMR, LC-MS) confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzyl 2-Oxo-1,7-Diazaspiro[4.5]decane-7-Carboxylate (CAS: 1160246-73-0)
- Structure : Features a 1,7-diaza spiro[4.5] system with a benzyl ester.
- Molecular Formula : C₁₆H₂₀N₂O₃ (288.34 g/mol).
- Key Differences: Contains two nitrogen atoms (vs.
| Property | Target Compound | Benzyl Analogue |
|---|---|---|
| Molecular Weight (g/mol) | 241.33 | 288.34 |
| Functional Groups | tert-butyl ester | Benzyl ester |
| Nitrogen Atoms | 1 | 2 |
3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one (CAS: 1263283-85-7)
- Structure : Lactone derivative with a ketone at position 1.
- Molecular Formula: C₁₀H₁₇NO₂ (183.25 g/mol).
- Key Differences: Lactone (cyclic ester) replaces the linear tert-butyl ester, altering hydrolysis susceptibility.
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
- Structure : Smaller spiro[4.4] system with a hydroxyl group at position 3.
- Molecular Formula: C₁₂H₂₁NO₄ (243.30 g/mol).
- Key Differences: 4.4-membered rings (vs. 4.5 in the target) reduce ring strain and alter conformational flexibility. Hydroxyl group introduces polarity, improving aqueous solubility compared to the non-polar tert-butyl group .
Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS: 412025-07-1)
- Structure : Contains a 1,4-dioxa spiro system with an ethyl ester.
- Molecular Formula : C₁₁H₁₈O₄ (214.26 g/mol).
- Key Differences :
- Two oxygen atoms in the dioxaspiro system enhance stability against oxidation.
- Ethyl ester is less sterically hindered than tert-butyl, facilitating synthetic modifications .
Biological Activity
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester is a complex organic compound notable for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms within its bicyclic framework. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The compound's molecular formula is with a molecular weight of approximately 283.36 g/mol. The structure includes functional groups such as carboxylic acid and ester, which enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| Density | 1.12 g/cm³ (predicted) |
| Boiling Point | 405.3 °C (predicted) |
| pKa | -0.85 (predicted) |
Biological Activity Overview
Research indicates that this compound exhibits potential bioactive properties , particularly in the following areas:
- Anti-inflammatory Activity : Studies have demonstrated that the compound may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Preliminary investigations suggest that it could be effective against various microbial strains, indicating its potential as an antimicrobial agent.
The mechanism of action appears to involve interactions with specific biological targets, leading to the inhibition of critical enzymes or receptors involved in various physiological processes.
Anti-inflammatory Effects
A study assessed the anti-inflammatory properties of related compounds in the spirocyclic class. The results indicated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound demonstrated an IC50 value comparable to well-known anti-inflammatory drugs.
Antimicrobial Activity
In vitro tests revealed that 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The unique spirocyclic structure contributes significantly to its biological activity. Comparative studies with structurally similar compounds revealed that modifications in the side chains can enhance or diminish bioactivity. For instance, derivatives with varying alkyl substituents showed different levels of enzyme inhibition.
The biological activity is attributed to the compound's ability to bind to specific receptors or enzymes within the body, thereby modulating biochemical pathways. Detailed studies using molecular docking simulations have shown that the compound fits well into active sites of target proteins, suggesting a strong interaction that could lead to therapeutic effects.
Q & A
Q. Advanced Research Focus
- pKa Prediction : Tools like MarvinSketch estimate ionization states of the carboxylic acid and tertiary amine groups, informing solubility and stability profiles.
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the tert-butyl ester under acidic conditions (e.g., pH 2–4) to identify degradation pathways .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to nucleophilic/electrophilic attacks .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Byproduct Formation : Scalability may exacerbate side reactions (e.g., ring-opening under high concentrations). Process intensification via flow chemistry can improve control .
- Cost of Catalysts : Transition-metal catalysts (e.g., Ru-based for metathesis) require efficient recycling strategies.
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for impurities (<0.1% for genotoxic species) .
How does the spirocyclic architecture influence the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Metabolic Stability : The rigid structure may resist cytochrome P450 oxidation, prolonging half-life.
- LogP Estimation : Computational tools (e.g., SwissADME) predict lipophilicity, which affects blood-brain barrier penetration .
- Prodrug Potential : The tert-butyl ester could serve as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid .
What comparative studies exist between this compound and analogous spiro derivatives in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
